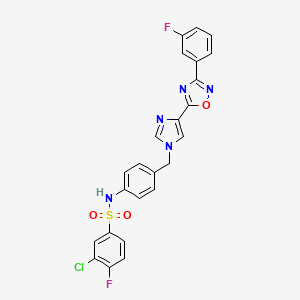
3-chloro-4-fluoro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-4-fluoro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H16ClF2N5O3S and its molecular weight is 527.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-chloro-4-fluoro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide represents a significant advancement in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorine and Fluorine Substituents: These halogen atoms enhance the lipophilicity and biological activity.
- Oxadiazole and Imidazole Moieties: Known for their pharmacological properties, these heterocycles contribute to the compound's anticancer efficacy.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Chlorine Atom | Enhances binding affinity |
| Fluorine Atom | Increases metabolic stability |
| Oxadiazole | Anticancer activity |
| Imidazole | Modulates enzyme interactions |
Research indicates that compounds containing 1,3,4-oxadiazole derivatives exhibit various mechanisms of action against cancer cells. These include:
- Inhibition of Enzymatic Activity: Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation.
- Induction of Apoptosis: Promoting programmed cell death in cancerous cells through various signaling pathways.
- Anti-proliferative Effects: Reducing cell proliferation rates in various cancer cell lines.
Anticancer Properties
Studies have demonstrated that similar compounds exhibit significant anticancer activity. For instance:
- A review highlighted that 1,3,4-oxadiazole derivatives can inhibit telomerase activity, which is often upregulated in cancer cells .
- Another study reported that a related compound showed an IC50 value of 25.72 μM against MCF cell lines, indicating effective cytotoxicity .
Case Studies
-
In vitro Studies:
- The compound was tested against multiple cancer cell lines, displaying varying degrees of cytotoxicity.
- Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in treated cells compared to controls.
-
In vivo Studies:
- Animal models demonstrated reduced tumor growth when treated with the compound, supporting its potential as an effective anticancer agent.
Table 2: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N5O3S/c25-20-11-19(8-9-21(20)27)36(33,34)31-18-6-4-15(5-7-18)12-32-13-22(28-14-32)24-29-23(30-35-24)16-2-1-3-17(26)10-16/h1-11,13-14,31H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHNERWKKJLPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














